[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Overview
Description
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a complex organic compound with a unique structure. It features a bicyclo[1.1.1]pentane core, which is known for its rigidity and strain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the 3-methylphenylmethyl group. The final step involves the addition of the methanesulfonyl chloride group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The strained bicyclo[1.1.1]pentane core can participate in addition reactions, leading to ring-opening or other structural changes.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction can lead to different functionalized bicyclo[1.1.1]pentane compounds.
Scientific Research Applications
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets. The methanesulfonyl chloride group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The bicyclo[1.1.1]pentane core provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
What sets [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride apart from similar compounds is its unique bicyclo[1.1.1]pentane core. This structure imparts significant strain and rigidity, which can influence its reactivity and interactions with other molecules. Additionally, the presence of the methanesulfonyl chloride group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2S/c1-11-3-2-4-12(5-11)6-13-7-14(8-13,9-13)10-18(15,16)17/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVYDCSHSBFSGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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